molecular formula C9H5BrClFN2O2S2 B14806259 4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide

4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide

Cat. No.: B14806259
M. Wt: 371.6 g/mol
InChI Key: YYMMARVIDSJVCO-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide typically involves multi-step reactions. One common synthetic route includes:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or alcohols.

    Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce various substituents.

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

4-Bromo-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide is unique due to its specific halogen substitutions, which can enhance its biological activity and specificity compared to other thiazole derivatives.

Properties

Molecular Formula

C9H5BrClFN2O2S2

Molecular Weight

371.6 g/mol

IUPAC Name

4-bromo-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C9H5BrClFN2O2S2/c10-5-1-7(12)8(2-6(5)11)18(15,16)14-9-3-17-4-13-9/h1-4,14H

InChI Key

YYMMARVIDSJVCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)S(=O)(=O)NC2=CSC=N2)F

Origin of Product

United States

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